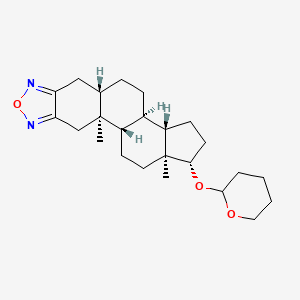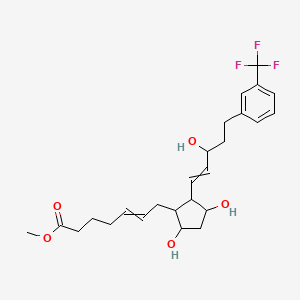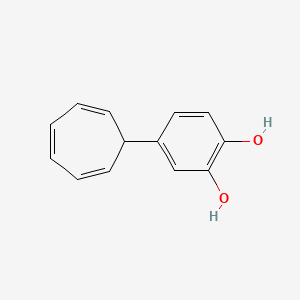
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cycloheptatriene moiety and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with a suitable benzene derivative under specific conditions . The reaction typically requires the use of a solvent such as benzene and may involve the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production process. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
Applications De Recherche Scientifique
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic and cycloheptatriene moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Tropone (Cyclohepta-2,4,6-trien-1-one): A structurally related compound with a ketone group instead of hydroxyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative of tropone with an additional hydroxyl group.
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is unique due to the presence of both a benzene ring and a cycloheptatriene moiety, along with two hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
16235-32-8 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.237 |
Nom IUPAC |
4-cyclohepta-2,4,6-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-10,14-15H |
Clé InChI |
PIQSYNNVCSBTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)C2=CC(=C(C=C2)O)O |
Synonymes |
1,2-Benzenediol, 4-(2,4,6-cycloheptatrien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
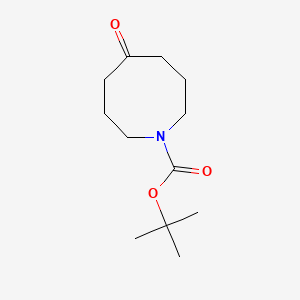

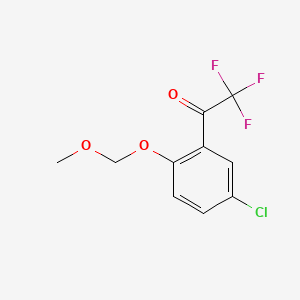
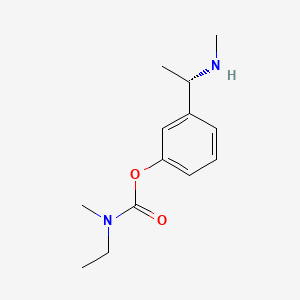
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
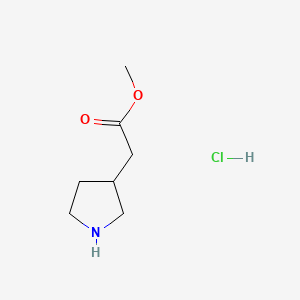
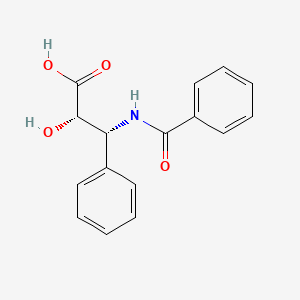
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
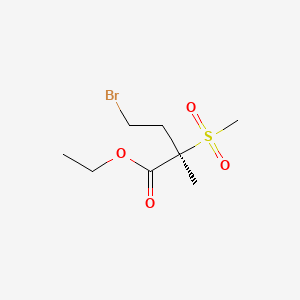
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
